molecular formula C17H24BNO3 B1484446 N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide CAS No. 1231892-79-7

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide

Numéro de catalogue: B1484446
Numéro CAS: 1231892-79-7
Poids moléculaire: 301.2 g/mol
Clé InChI: GGTGHGYPJZUIRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propriétés

IUPAC Name

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-11-13(18-21-16(2,3)17(4,5)22-18)7-6-8-14(11)19-15(20)12-9-10-12/h6-8,12H,9-10H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTGHGYPJZUIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Miyaura Borylation Reaction

The primary synthetic method to prepare N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling process introduces the boronate ester moiety onto the aromatic ring.

  • Starting Materials: Typically, an aryl halide precursor such as a brominated or iodinated 2-methylphenylcyclopropanecarboxamide.
  • Catalyst: Palladium complexes such as Pd(dppf)Cl₂ are commonly employed.
  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is used to introduce the dioxaborolane group.
  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to facilitate the reaction.
  • Solvent: Anhydrous tetrahydrofuran (THF) or dioxane under an inert atmosphere (argon or nitrogen).
  • Temperature: Typically heated to 80–90 °C for several hours (e.g., 4 hours).

Example Reaction Conditions:

Component Amount / Equiv. Notes
Aryl halide precursor 1 equiv e.g., 2-methyl-3-bromophenylcyclopropanecarboxamide
Bis(pinacolato)diboron 1.2–1.5 equiv Boron source
Pd(dppf)Cl₂ 0.05–0.2 equiv Palladium catalyst
Cs₂CO₃ or K₂CO₃ 2 equiv Base
Solvent (THF or dioxane) Sufficient to dissolve Anhydrous, inert atmosphere
Temperature 80–90 °C Reaction time ~4 hours

After the reaction, the mixture is typically cooled, diluted with an organic solvent such as dichloromethane, filtered through Celite to remove catalyst residues, and purified by flash chromatography to isolate the pure product.

Alternative Synthetic Approaches

While the Miyaura borylation is the most common method, other synthetic strategies may involve:

  • Direct Amidation: Coupling of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine with cyclopropanecarboxylic acid derivatives using coupling agents like EDC or DCC.
  • Sequential Functionalization: Starting from a boronate ester-substituted aniline, followed by amide bond formation with cyclopropanecarboxylic acid or its activated derivatives.

However, these methods are less commonly reported and typically less efficient compared to the palladium-catalyzed borylation route.

Preparation Data Tables

Stock Solution Preparation (Example)

Amount of Compound (mg) Concentration (mM) Volume of Solvent (mL)
1 1 3.4824
5 1 17.4118
10 1 34.8236
1 5 0.6965
5 5 3.4824
10 5 6.9647
1 10 0.3482
5 10 1.7412
10 10 3.4824

Note: Solvent typically DMSO or other suitable solvents; storage conditions affect stability (e.g., -80 °C for 6 months).

Summary of Key Research Findings

  • The palladium-catalyzed Miyaura borylation is the most effective and widely used method for synthesizing this compound, providing good yields (typically >70%) under mild conditions.
  • Reaction parameters such as catalyst type, base, solvent, and temperature are critical to optimizing yield and purity.
  • Post-reaction purification is commonly achieved via flash chromatography.
  • The compound’s stability and solubility profiles require careful handling, especially for preparation of stock solutions for biological or synthetic applications.
  • Industrial production would focus on process intensification and cost reduction while maintaining product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Biaryl compounds.

Applications De Recherche Scientifique

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The cyclopropane carboxamide moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Chemical Identity :

  • IUPAC Name : N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide
  • CAS No.: 1031747-40-6
  • Molecular Formula: C₁₆H₂₂BNO₃
  • Molecular Weight : 287.167 g/mol
  • Key Features : Contains a cyclopropanecarboxamide group attached to a meta-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This structure is critical for applications in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry .

Comparison with Structural Analogs

Positional Isomers

Example Compound :

  • Name : N-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
  • CAS No.: 1610679-32-7
  • Molecular Formula: C₁₇H₂₄BNO₃
  • Molecular Weight : 301.1884 g/mol
  • Key Differences :
    • Substituent Position : Boronate ester is para to the methyl group (position 4) vs. meta (position 3) in the target compound.
    • Impact : Positional isomerism affects electronic properties and steric hindrance, influencing reactivity in cross-coupling reactions. Para-substitution may enhance conjugation, while meta-substitution offers distinct steric environments .

Carboxamide Group Modifications

Example Compound :

  • Name : N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide
  • CAS No.: 799293-93-9
  • Molecular Formula: C₁₈H₂₆BNO₃
  • Molecular Weight : 315.22 g/mol
  • Key Differences: Ring Size: Cyclopentane replaces cyclopropane in the carboxamide group.

Functional Group Replacements

Example Compound :

  • Name : N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
  • CAS No.: 1260151-60-7
  • Molecular Formula: C₁₅H₂₁BNO₄S
  • Molecular Weight : 322.15 g/mol
  • Key Differences :
    • Functional Group : Sulfonamide (-SO₂NH₂) replaces carboxamide (-CONH₂).
    • Impact : Sulfonamides exhibit stronger electron-withdrawing effects and higher acidity, which may influence reactivity in palladium-catalyzed reactions or interactions with biological targets .

Halogen-Substituted Derivatives

Example Compound :

  • Name : N-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide
  • CAS No.: 2246875-71-6
  • Molecular Formula: C₁₆H₂₃BFNO₃
  • Molecular Weight : 307.17 g/mol
  • Key Differences :
    • Halogen Substituent : Fluorine at position 3 introduces electron-withdrawing effects.
    • Impact : Enhances boronate ester stability and alters electronic density for regioselective cross-coupling .

Commercial Availability and Pricing

Compound Supplier Price (250 mg) Availability
Target Compound LookChem $450–$600 3–4 weeks
Positional Isomer (CAS 1610679-32-7) Aaron Chemicals $500 3–4 weeks
Sulfonamide Derivative Hoffman Fine Chemicals $550 2 weeks

Activité Biologique

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H22BNO3
  • Molecular Weight : 273.15 g/mol
  • CAS Number : Not explicitly listed but related compounds have CAS numbers indicating similar structures.

Research indicates that compounds with similar structural motifs often exhibit inhibitory activity against various kinases. Specifically, the presence of a dioxaborolane moiety is associated with enhanced interactions with biological targets such as kinases involved in cell signaling pathways.

1. Kinase Inhibition

Studies have shown that derivatives of cyclopropanecarboxamides can act as potent inhibitors of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key player in numerous cellular processes including inflammation and neurodegeneration. For instance:

  • GSK-3β Inhibition : Compounds structurally similar to N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide have demonstrated IC50 values in the low nanomolar range (e.g., 8 nM) indicating strong inhibitory potential .

2. Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by reducing pro-inflammatory cytokines and nitric oxide production in cellular models. For example:

  • Cell Line Studies : In BV-2 microglial cells stimulated with lipopolysaccharide (LPS), compounds with similar structures significantly reduced levels of inflammatory markers such as IL-6 and TNF-alpha .

Case Study 1: Neuroprotective Effects

A study involving a series of GSK-3β inhibitors revealed that one analog showed neuroprotective effects in models of tau hyperphosphorylation. The compound prevented neuronal cell death and maintained cell viability at concentrations up to 10 µM .

Case Study 2: Metabolic Stability

In metabolic stability assays using mouse liver microsomes, compounds similar to N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide exhibited high stability over time, indicating potential for further development in therapeutic applications .

Data Tables

PropertyValue
Molecular FormulaC15H22BNO3
Molecular Weight273.15 g/mol
GSK-3β IC50~8 nM
Anti-inflammatory ActivityReduced IL-6 and TNF-alpha levels
Metabolic StabilityHigh stability in liver microsomes

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) to couple the boronic ester moiety with halogenated aryl precursors . Key steps include:

  • GP5 protocol : Employing precursors like N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide (as in ), followed by purification via HPLC or flash chromatography .
  • Reaction monitoring : Use TLC or HPLC to track progress, ensuring boronic ester stability under anhydrous conditions .

Q. How can structural integrity and purity be validated?

  • NMR spectroscopy : Analyze ¹H/¹³C spectra to confirm substituent positions (e.g., aromatic protons, cyclopropane carboxamide signals) .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) for exact mass confirmation .
  • X-ray crystallography : Refine crystal structures using SHELXL ( ) to resolve bond angles and torsional strain in the cyclopropane ring .

Q. What are critical handling considerations for this compound?

The boronic ester group is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C and use anhydrous solvents during reactions to prevent hydrolysis .

Advanced Research Questions

Q. How to resolve discrepancies between DFT-calculated and experimental molecular geometries?

  • Cross-validation : Compare X-ray crystallographic data (e.g., bond lengths, dihedral angles) with DFT-optimized structures (e.g., B3LYP/6-31G* basis sets) . Adjust computational parameters (solvent models, dispersion corrections) to align with experimental conditions .
  • Iterative refinement : Use software like SHELXL to account for disorder or twinning in crystal structures .

Q. How to design kinetic assays for evaluating enzyme inhibition (e.g., GSK-3β)?

  • Enzyme systems : Use Promega Kinase Enzyme Systems (ATP concentration: 10 µM) under standardized buffer conditions (pH 7.5, 25°C) .
  • Dose-response curves : Test compound concentrations from 1 nM to 100 µM, measuring IC₅₀ values via luminescence or fluorescence assays .
  • Controls : Include staurosporine (positive control) and DMSO vehicle (negative control) .

Q. How to optimize the cyclopropane carboxamide introduction step?

  • Catalyst screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos to improve coupling efficiency .
  • Solvent effects : Compare DMF, THF, and toluene for reaction yield and byproduct formation .
  • Temperature gradients : Perform reactions at 60–100°C to balance reaction rate and boronic ester stability .

Q. How to refine crystal structures with twinning or disorder?

  • SHELXL workflow : Use TWIN/BASF commands to model twinning fractions and apply restraints for disordered regions (e.g., tetramethyl groups) .
  • Validation tools : Check R₁/Rfree values and electron density maps (e.g., Fo-Fc maps) for unresolved peaks .

Contradiction Analysis in Research

  • Unexpected NMR peaks : If additional signals arise, check for boronic ester hydrolysis (δ ~3–5 ppm for B-OH) or cyclopropane ring opening .
  • Low enzyme inhibition activity : Re-evaluate steric effects of the 2-methyl group using molecular docking (e.g., AutoDock Vina) to assess binding pocket compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.